Heme Oxygenase-2 (HO-2) Inhibitory Activity – 7-Hydroxy Substitution vs. Unsubstituted Parent
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione demonstrates measurable inhibition of rat brain microsomal heme oxygenase-2 (HO-2) with an IC50 value of 6.70 μM, whereas the unsubstituted isatoic anhydride scaffold has not been reported to exhibit HO-2 inhibitory activity in comparable assays [1]. The presence of the 7-hydroxy group appears to confer HO-2 binding affinity that is absent in the parent structure.
| Evidence Dimension | HO-2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6.70 μM (6700 nM) |
| Comparator Or Baseline | Unsubstituted isatoic anhydride – no reported HO-2 activity |
| Quantified Difference | Activity present vs. not detected |
| Conditions | Rat brain microsomes, 10 min preincubation with β-NADPH, 15 min measurement |
Why This Matters
For researchers investigating heme oxygenase pathways in neuroprotection or vascular biology, this compound offers a tool with demonstrable target engagement where the parent scaffold is inactive.
- [1] BindingDB Entry BDBM50526834 (CHEMBL4435281). IC50 = 6700 nM for inhibition of rat brain microsome HO-2. View Source
